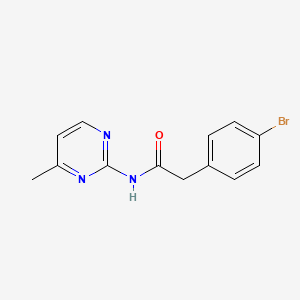
N-(3,5-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea, also known as DMPT, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiourea compounds and has a molecular formula of C14H16N2OS. DMPT has been found to exhibit various biochemical and physiological effects, making it a popular choice for many research studies.
Mechanism of Action
N-(3,5-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea works by increasing the secretion of growth hormone-releasing hormone (GHRH) in the hypothalamus, which in turn stimulates the production of growth hormone (GH) in the pituitary gland. GH is known to play a crucial role in the growth and development of animals, making N-(3,5-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea an effective growth promoter.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has been found to exhibit various biochemical and physiological effects, including increased feed intake, improved growth performance, and enhanced immune function. N-(3,5-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has also been found to reduce the stress response in animals, making it a useful tool for researchers studying the effects of stress on animal health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,5-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its ability to improve the growth performance of animals, which can lead to more accurate and reliable results. However, N-(3,5-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea should be used with caution as it can also have unintended effects on the animal's physiology and behavior.
Future Directions
There are several future directions for research involving N-(3,5-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea. One potential area of study is the development of new and improved synthesis methods for N-(3,5-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea. Another area of research is the exploration of the potential therapeutic applications of N-(3,5-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea in human medicine. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3,5-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea and its potential impact on animal health and welfare.
In conclusion, N-(3,5-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It has been found to be an effective growth promoter in animals and has potential applications in human medicine. However, it should be used with caution and further research is needed to fully understand its effects.
Synthesis Methods
N-(3,5-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction between 3,5-dimethylaniline and 3-methoxybenzoyl isothiocyanate. The reaction yields N-(3,5-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea as a white crystalline solid, which can be purified through recrystallization.
Scientific Research Applications
N-(3,5-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has been extensively studied for its various scientific research applications. One of the main applications of N-(3,5-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea is in the field of agriculture, where it is used as a feed additive for livestock. N-(3,5-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has been found to improve the feed intake and growth performance of animals, making it a popular choice for farmers.
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-7-12(2)9-14(8-11)18-16(20)17-13-5-4-6-15(10-13)19-3/h4-10H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFJYHFITAZRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(3-methoxyphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)

![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)
![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)
![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)
![4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5741601.png)

![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5741616.png)
